3-Bromo-6-methoxyimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-6-methoxyimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4-11-5(8)2-9-6(11)3-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJPJGFVJOHUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=CN=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 6 Methoxyimidazo 1,2 a Pyrazine and Derivatives
Foundational Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Core
The construction of the fused imidazo[1,2-a]pyrazine ring system can be accomplished through several synthetic pathways, including classical condensation reactions, modern cyclization strategies, and efficient one-pot multicomponent reactions.
A well-established method for the synthesis of the imidazo[1,2-a]pyrazine scaffold involves the condensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. This reaction, a variation of the Tschitschibabin reaction, proceeds through an initial N-alkylation of the aminopyrazine followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
For instance, the reaction of 2-aminopyrazine with α-bromo ketones or aldehydes leads to the formation of the corresponding imidazo[1,2-a]pyrazine. The reaction of 2-amino-3-methylpyrazine (B112217) with 2-bromo-1-(6-bromo-3-pyridyl)ethanone has been shown to produce the corresponding 2-substituted-8-methylimidazo[1,2-a]pyrazine as the major product. nih.gov Similarly, the reaction between 2-aminopyrazine and 2-bromomalonic dialdehyde (B1249045) can be utilized to introduce a formyl group at the 3-position of the imidazo[1,2-a]pyrazine core. researchgate.net
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrazine Synthesis
| 2-Aminopyrazine Derivative | α-Halocarbonyl Compound | Product | Reference |
|---|---|---|---|
| 2-Amino-3-methylpyrazine | 2-Bromo-1-(6-bromo-3-pyridyl)ethanone | 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine | nih.gov |
| 2-Aminopyrazine | 2-Bromomalonic dialdehyde | Imidazo[1,2-a]pyrazine-3-carbaldehyde | researchgate.net |
Various cyclization strategies have been developed to construct fused heterocyclic systems like imidazo[1,2-a]pyrazine. These methods often involve the formation of key bonds in the final steps of the synthesis. An example of such a strategy is the electrochemically initiated intermolecular C-N bond formation and cyclization of ketones with 2-aminopyridines, a reaction that provides a greener route to imidazo[1,2-a]pyridines and can be conceptually extended to pyrazine (B50134) analogs. rsc.org
Tandem cyclization reactions have also been employed. For example, the reaction of vic-alkynylpyrazole-4-carbaldehydes with (het)aryl-1,2-diamines can lead to the formation of complex fused ring systems. researchgate.net While not a direct synthesis of the parent imidazo[1,2-a]pyrazine, these strategies highlight the diverse approaches available for constructing fused nitrogen-containing heterocycles.
One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules, including the imidazo[1,2-a]pyrazine core. rsc.orgrsc.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of a three-component reaction (3CR) used for this purpose. mdpi.commdpi.combeilstein-journals.org This reaction typically involves an aminopyrazine, an aldehyde, and an isocyanide, which react in a single pot to generate the imidazo[1,2-a]pyrazine scaffold. rsc.orgrsc.org
An iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature has been reported to afford imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgrsc.orgrsc.orgresearchgate.net This method is advantageous due to its mild conditions and the low cost and benign nature of the catalyst. rsc.org
Table 2: One-Pot Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| Reaction Type | Components | Catalyst | Key Features | Reference(s) |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid (e.g., NH4Cl) | High efficiency, atom economy | mdpi.commdpi.com |
| Iodine-catalyzed 3-component condensation | 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine | Room temperature, good yields | rsc.orgrsc.orgrsc.org |
Regioselective Functionalization for Bromine Incorporation at C3
The introduction of a bromine atom specifically at the C3 position of the imidazo[1,2-a]pyrazine ring is a crucial step in the synthesis of the target compound. This is typically achieved through electrophilic bromination reactions.
N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. youtube.comthieme-connect.de The C3 position of the imidazo[1,2-a]pyrazine ring is electron-rich and thus susceptible to electrophilic attack. The reaction of an imidazo[1,2-a]pyrazine derivative with NBS, often in a suitable solvent and sometimes with a catalytic amount of acid, can lead to the regioselective formation of the 3-bromo derivative. youtube.comucl.ac.uk
An alternative strategy involves the halogenation of a pre-functionalized pyrazine precursor or the imidazo[1,2-a]pyrazine core itself using various halogenating agents. For the related imidazo[1,2-a]pyridine (B132010) system, a transition-metal-free method for C3-bromination has been developed using sodium bromite (B1237846) (NaBrO₂) in the presence of an acid. nih.govrsc.org This method offers high regioselectivity and utilizes an inexpensive halogenating agent. nih.gov
Furthermore, regioselective metalation of a pre-existing imidazo[1,2-a]pyrazine, such as 6-chloroimidazo[1,2-a]pyrazine (B1590719), followed by quenching with an electrophilic bromine source, can also be a viable route to introduce bromine at a specific position. nih.govrsc.org For example, treatment of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl leads to selective magnesiation at the C3 position, which can then be quenched with an electrophile. nih.govrsc.org
Table 3: Methods for Regioselective Bromination
| Substrate | Reagent | Position of Bromination | Key Features | Reference(s) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine | N-Bromosuccinimide (NBS) | C3 | Electrophilic substitution | ucl.ac.uk |
| Imidazo[1,2-a]pyridines | Sodium bromite (NaBrO₂) | C3 | Transition-metal-free | nih.govrsc.org |
| 6-Chloroimidazo[1,2-a]pyrazine | 1. TMPMgCl·LiCl 2. Electrophilic Br source | C3 | Regioselective metalation | nih.govrsc.org |
Strategies for Methoxy (B1213986) Group Introduction at C6
The placement of a methoxy group at the C6 position of the imidazo[1,2-a]pyrazine ring is a key synthetic challenge. This functional group can significantly influence the molecule's electronic properties and biological activity. Methodologies to achieve this substitution range from classical nucleophilic substitution reactions to more modern direct alkoxylation techniques.
Nucleophilic Substitution of Halogenated Imidazo[1,2-a]pyrazines
Nucleophilic aromatic substitution (SNAr) is a foundational strategy for functionalizing electron-deficient heterocyclic systems like imidazo[1,2-a]pyrazines. The presence of a halogen atom, such as chlorine or bromine, at the C6 position activates the ring for attack by nucleophiles. The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate, followed by the expulsion of the halide leaving group.
The use of sodium methoxide (B1231860) (NaOCH₃) as a nucleophile allows for the direct displacement of a halogen at the pyrazine ring portion of the scaffold. For instance, studies on related di-halogenated imidazo[1,2-a]pyrazines have demonstrated the selective substitution of a bromine atom. In the case of 6,8-dibromoimidazo[1,2-a]pyrazine, treatment with sodium methoxide results in the selective substitution at the C8 position to yield 6-bromo-8-methoxyimidazo[1,2-a]pyrazine. researchgate.net This regioselectivity is dictated by the electronic environment of the carbon centers. This principle establishes that a halogen at the C6 position can similarly serve as a handle for introducing a methoxy group, provided the correct starting materials and reaction conditions are employed. The synthesis of the target molecule, 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine, can thus be envisioned starting from a 3-bromo-6-haloimidazo[1,2-a]pyrazine intermediate.
Direct Alkoxylation Techniques
Modern organic synthesis seeks more direct and efficient routes, such as direct C-H functionalization, to avoid pre-functionalization steps. Direct alkoxylation would involve the direct conversion of a C-H bond at the C6 position to a C-O bond. While powerful, these methods, which often rely on transition-metal catalysis (e.g., with copper or palladium), are still an emerging area for complex heterocyclic systems like imidazo[1,2-a]pyrazines. Achieving high regioselectivity at the C6 position without affecting other sensitive positions on the ring, such as the more electronically activated C3 or C5 positions, presents a significant challenge. As such, while direct C-H alkoxylation represents a frontier in green chemistry, established nucleophilic substitution of a pre-installed halogen remains a more documented and predictable approach for this specific scaffold.
Orthogonal Functionalization Approaches to Access this compound
Orthogonal functionalization refers to the stepwise and selective modification of a molecule at different positions without interference between the reaction steps. This is crucial for building complex molecules like this compound. A highly effective strategy involves starting with a less decorated imidazo[1,2-a]pyrazine core and introducing the bromo and methoxy groups sequentially.
A prime example of this approach utilizes regioselective metalation. Research has shown that starting with 6-chloroimidazo[1,2-a]pyrazine , it is possible to achieve highly selective deprotonation at the C3 position using a strong, sterically hindered base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). rsc.orgnih.gov This kinetically controlled metalation generates a stable magnesium intermediate specifically at C3. This intermediate can then be trapped by a variety of electrophiles to install different functional groups. rsc.org To obtain the "bromo" part of the target molecule, one could quench this intermediate with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or iodine to first produce the 3-iodo derivative, which can be a precursor to the bromo compound. rsc.org
This process is orthogonal because the C6-chloro group remains untouched during the C3-functionalization. This chloro group can then be targeted in a subsequent step for nucleophilic substitution with sodium methoxide to install the C6-methoxy group, completing the synthesis. The ability to selectively functionalize the C3 position in the presence of a C6-halogen is a powerful tool for creating a library of 3,6-disubstituted imidazo[1,2-a]pyrazines.
Table 1: Orthogonal Functionalization of 6-chloroimidazo[1,2-a]pyrazine via C3-Magnesiation
| Electrophile (E-X) | Product (at C3) | Yield (%) | Reference |
|---|---|---|---|
| I₂ | Iodo | 78 | rsc.org |
| PhSSO₂Ph | Phenylthio (SPh) | 72 | rsc.org |
| TsCN (Tosyl cyanide) | Cyano (CN) | 70 | rsc.org |
| Boc₂O | Boc | 65 | rsc.org |
| N-fluorobenzenesulfonimide (NFSI) | Fluoro | 40 | rsc.org |
Advanced Catalytic and Green Chemistry Methods in Imidazo[1,2-a]pyrazine Synthesis
Recent advancements in catalysis have provided powerful and more sustainable tools for the synthesis and functionalization of heterocyclic compounds, including the imidazo[1,2-a]pyrazine scaffold.
Metal-Catalyzed Cross-Coupling Strategies for Substituted Imidazo[1,2-a]pyrazines
Palladium-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds. For the imidazo[1,2-a]pyrazine system, these methods allow for the introduction of a wide range of substituents. The C6-chloro position of 6-chloroimidazo[1,2-a]pyrazine is an excellent handle for Suzuki-Miyaura cross-coupling reactions. rsc.org Using palladium catalysts like Pd-PEPPSI-iPr, this position can be coupled with various aryl- and alkylzinc reagents to afford functionalized 6-substituted imidazo[1,2-a]pyrazines in high yields. rsc.org
Furthermore, innovative one-pot procedures have been developed that combine a Suzuki-Miyaura coupling at a halogenated position (like C6) with a subsequent direct C-H functionalization at another position (like C3). nih.gov This allows for the rapid construction of polysubstituted imidazo[1,2-a]pyrazines, showcasing the efficiency of modern catalytic methods.
Table 2: Examples of Metal-Catalyzed Cross-Coupling on the Imidazo[1,2-a]pyrazine Core
| Starting Material | Coupling Partner | Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-chloroimidazo[1,2-a]pyrazine | (4-EtO₂C-C₆H₄)-ZnCl | Suzuki-Miyaura | 6-(4-ethoxycarbonylphenyl)imidazo[1,2-a]pyrazine | 93 | rsc.org |
| 6-chloroimidazo[1,2-a]pyrazine | (4-NC-C₆H₄)-ZnCl | Suzuki-Miyaura | 6-(4-cyanophenyl)imidazo[1,2-a]pyrazine | 90 | rsc.org |
| 6-chloro-8-(methylthio)imidazo[1,2-a]pyrazine | Phenylboronic acid | Suzuki-Miyaura | 6-phenyl-8-(methylthio)imidazo[1,2-a]pyrazine | 90 | nih.gov |
Iodine-Catalyzed Synthesis
In the realm of green chemistry, the use of inexpensive, non-toxic, and readily available catalysts is highly desirable. Molecular iodine (I₂) has emerged as an effective catalyst for the synthesis of the imidazo[1,2-a]pyrazine core itself. An efficient, one-pot, three-component condensation reaction has been developed using iodine as a catalyst. nih.gov
This method involves the reaction of a 2-aminopyrazine , an aryl aldehyde, and an isocyanide (such as tert-butyl isocyanide) at room temperature. nih.govnih.gov The plausible mechanism begins with the iodine-catalyzed condensation of the aminopyrazine and the aldehyde to form an imine. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular [4+1] cycloaddition and aromatization, affords the final imidazo[1,2-a]pyrazine derivative in good yields. nih.govnih.gov This approach offers advantages such as operational simplicity, mild reaction conditions, and cost-effectiveness, making it an attractive green alternative to traditional methods. nih.gov
Microwave-Assisted Organic Synthesis (MAOS) in Imidazo[1,2-a]pyrazine Chemistry
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced selectivity. nih.govmdpi.com These benefits are attributed to the efficient and uniform heating of the reaction mixture through the direct interaction of microwave irradiation with polar molecules. mdpi.com In the context of imidazo[1,2-a]pyrazine chemistry, MAOS has been effectively employed to accelerate the synthesis of the core scaffold and its derivatives.
The construction of the imidazo[1,2-a]pyrazine ring system typically involves the condensation of a 2-aminopyrazine with an α-haloketone or its equivalent. sci-hub.se Microwave irradiation has been shown to be highly effective in promoting this cyclization. For instance, studies on the synthesis of related imidazo[1,2-a]pyridine derivatives demonstrated that microwave heating can reduce reaction times from hours to mere minutes, with yields often superior to those obtained by traditional thermal methods. sci-hub.se In one example, the condensation of 2-aminopyridine (B139424) with various phenacyl bromides was achieved in as little as 60 seconds under microwave irradiation, producing the desired imidazo[1,2-a]pyridines in yields ranging from 24% to 99%. sci-hub.se
This methodology is readily adaptable to the pyrazine series. The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, for example, was efficiently carried out by reacting 6-methylisocytosine with various α-bromoacetophenones under microwave heating at 160 °C for 20 minutes, resulting in high yields of the desired products. nih.gov
Furthermore, MAOS is also a powerful tool for the post-functionalization of the pre-formed imidazo[1,2-a]pyrazine scaffold. Halogenation, a key reaction for introducing a handle for further chemical modifications, can be significantly expedited. Research on the functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has shown that bromination can be achieved using bromine under microwave irradiation. nih.gov Notably, this study revealed that the reaction could lead to 3,6-dibrominated products, indicating the accessibility of the C3-position for electrophilic substitution under these conditions. nih.gov
The general procedure for a microwave-assisted synthesis of an imidazo[1,2-a]pyrazine derivative can be summarized as follows:
| Step | Description | Typical Conditions |
| 1 | A mixture of the 2-aminopyrazine precursor, the α-haloketone, and a suitable solvent (e.g., ethanol (B145695), DMF) is prepared in a microwave-safe reaction vessel. | N/A |
| 2 | A base (e.g., sodium bicarbonate, potassium carbonate) may be added to facilitate the reaction. | 1-2 equivalents |
| 3 | The vessel is sealed and subjected to microwave irradiation at a specific temperature and power for a short duration. | 100-160 °C, 100-300 W, 5-30 min |
| 4 | After cooling, the product is isolated and purified using standard techniques like crystallization or chromatography. | N/A |
The application of MAOS significantly streamlines the synthesis of the imidazo[1,2-a]pyrazine core and its analogs, making it a preferred method for library synthesis and rapid lead optimization in medicinal chemistry. nih.govmdpi.com
Catalyst-Free Annulative Functionalizations
The development of synthetic methodologies that avoid the use of metal catalysts is a central goal of green chemistry, as it reduces cost, simplifies purification, and minimizes toxic waste. Catalyst-free annulative functionalizations represent a class of reactions where ring systems are constructed without the aid of a catalyst, often proceeding through a cascade of reactions initiated by heat or a simple reagent.
In the realm of fused imidazole (B134444) heterocycles, catalyst-free approaches have been successfully developed. For instance, highly efficient catalyst-free annulative functionalization has been used to create novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. semanticscholar.org These reactions typically proceed via a regioselective conjugate substitution followed by a cyclization cascade. While a direct catalyst-free synthesis for this compound has not been explicitly detailed in the literature, the principles of catalyst-free synthesis are applicable.
The classical synthesis of the imidazo[1,2-a]pyrazine core, known as the Tchichibabine reaction, involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. This reaction is often carried out by simply heating the reactants in a suitable solvent like ethanol or isopropanol, frequently with a base such as sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. In this context, the reaction can be considered "catalyst-free" as it does not require a transition metal or a specialized organocatalyst to proceed. The reaction is driven by the nucleophilicity of the pyrazine ring nitrogen and the subsequent intramolecular cyclization.
A plausible catalyst-free synthesis of the 6-methoxyimidazo[1,2-a]pyrazine core would involve the direct reaction of 2-amino-5-methoxypyrazine with an equivalent of bromoacetaldehyde (B98955) or its acetal (B89532) precursor, 2-bromo-1,1-diethoxyethane. The subsequent bromination at the C3 position would typically be carried out as a separate step using an electrophilic bromine source, which also does not require a catalyst.
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound relies on the availability of two key precursors: 2-amino-5-methoxypyrazine and a suitable two-carbon electrophile, typically bromoacetaldehyde or a protected form thereof.
Synthesis of 2-amino-5-methoxypyrazine:
The literature provides pathways for the synthesis of substituted aminopyrazines. While a direct, optimized synthesis for 2-amino-5-methoxypyrazine is not prominently reported, its preparation can be inferred from established pyrazine chemistry. A common route involves the condensation of α-dicarbonyl compounds with α-amino amides. A plausible synthetic route could start from glyoxal (B1671930) and aminomalonamide to form 2-amino-5-hydroxypyrazine, followed by methylation of the hydroxyl group. Alternatively, a more direct approach involves the reaction of an amino acid derivative with glyoxal. For example, the biosynthesis of 3-isobutyl-2-methoxypyrazine has been shown to involve the condensation of leucine (B10760876) with glycine.
Synthesis of 2-bromo-1,1-diethoxyethane:
Bromoacetaldehyde is a reactive and lachrymatory compound, making its protected acetal form, 2-bromo-1,1-diethoxyethane, a more convenient and stable reagent for synthesis. It serves as a synthetic equivalent of bromoacetaldehyde. A common laboratory-scale preparation involves the bromination of acetaldehyde (B116499) followed by acetalization. One patented method describes adding acetaldehyde and cupric bromide to a bromination kettle, followed by the dropwise addition of bromine water to generate 2-bromoacetaldehyde. mdpi.com Subsequently, absolute ethanol is added, and a condensation reaction catalyzed by the byproduct hydrogen bromide yields the crude 1,1-diethoxy-2-bromoethane, which is then purified. mdpi.com
The properties of this key intermediate are summarized below:
| Property | Value |
| Molecular Formula | C₆H₁₃BrO₂ |
| Molecular Weight | 197.07 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 66-67 °C / 18 mmHg |
| Density | 1.31 g/mL at 25 °C |
| CAS Number | 2032-35-1 |
This stable precursor can then be used directly in the condensation reaction with 2-amino-5-methoxypyrazine, where the acidic conditions of the reaction facilitate the in-situ deprotection to the reactive aldehyde needed for cyclization.
Reactivity and Derivatization Chemistry of 3 Bromo 6 Methoxyimidazo 1,2 a Pyrazine
Reactivity at the Bromine Substituent (C3)
The C3 position of the imidazo[1,2-a]pyrazine (B1224502) ring is electron-deficient, making the bromo substituent at this position susceptible to a variety of transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions. ucl.ac.uk
Nucleophilic Aromatic Substitution Reactions
While classical nucleophilic aromatic substitution (SNAr) typically requires strong activation by electron-withdrawing groups ortho or para to the leaving group, the imidazo[1,2-a]pyrazine system's inherent electronic nature facilitates such reactions. The bromine at C3 can be displaced by various nucleophiles.
In a relevant study on a related scaffold, a key dihalo imidazopyrazine intermediate was synthesized, and the subsequent selective displacement of a chloro group at the 8-position was achieved by heating with various amines, such as morpholine, piperidine, and pyrrolidine, in the presence of a base like triethylamine (B128534) or diisopropylethylamine. tsijournals.comnih.gov This demonstrates the susceptibility of halogens on the pyrazine (B50134) ring portion of the scaffold to nucleophilic attack. For 3-bromo-6-methoxyimidazo[1,2-a]pyrazine, a similar reaction profile is expected, allowing for the introduction of diverse nitrogenous functionalities at the C3 position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a Meisenheimer-like intermediate, which then expels the bromide ion to restore aromaticity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are highly effective for the derivatization of 3-bromo-imidazo[1,2-a]pyrazines. The bromine atom at C3 provides a reactive handle for these transformations.
The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron species, has been successfully applied to this scaffold. tsijournals.com For instance, research on analogous 3-bromo-imidazo[1,2-a]pyrazine systems has shown that they can be coupled with a wide variety of aryl and heteroaryl boronic acids. nih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate, often in a mixed solvent system like dioxane/water under thermal or microwave conditions. nih.gov The use of microwave irradiation can significantly accelerate the reaction. organic-chemistry.org
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromo-2-(p-fluorophenyl)-8-chloro-imidazo[1,2-a]pyrazine | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ | Na₂CO₃ (1M aq.) | Dioxane | Microwave, 110 °C | 57-86 | nih.gov |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl Boronic Acids | XPhosPdG2/XPhos | K₃PO₄ | Toluene/H₂O | Microwave, 100 °C | Good to Excellent | organic-chemistry.org |
| 3-Bromo-N-methylimidazo[1,2-a]pyrazin-8-amine | Methylboronic Acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | THF | 80 °C | Good | nih.gov |
The Negishi cross-coupling , which utilizes organozinc reagents, is another effective method for functionalizing the imidazo[1,2-a]pyrazine core. Studies on the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) have demonstrated successful couplings with various arylzinc, alkylzinc, and benzylic zinc reagents using palladium catalysts like Pd(OAc)₂/SPhos or Pd-PEPPSI-iPent. researchgate.net This methodology can be extended to this compound to introduce a diverse array of carbon-based substituents.
Metalation and Subsequent Electrophilic Quenching (e.g., Lithiation, Zinc, Magnesium Organometallics)
Halogen-metal exchange at the C3 position offers an alternative route to forming a C3-metalated intermediate, which can then be quenched with various electrophiles. This strategy is particularly useful for introducing functionalities that are not easily accessible via cross-coupling reactions.
Research on the closely related 6-chloroimidazo[1,2-a]pyrazine has shown that regioselective magnesiation at the C3 position can be achieved using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at low temperatures. researchgate.net The resulting magnesium intermediate can be trapped with a range of electrophiles. For example, quenching with iodine provides the 3-iodo derivative, while reaction with acyl chlorides in the presence of a copper catalyst furnishes the corresponding ketones. researchgate.net Similarly, a bromine-magnesium or bromine-lithium exchange on this compound would generate a potent C3-nucleophile, ready to react with electrophiles such as aldehydes, ketones, alkyl halides, and CO₂.
| Starting Material | Metalating Agent | Intermediate | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | C3-Magnesiated Species | I₂ | 3-Iodo-6-chloro-imidazo[1,2-a]pyrazine | 78 | researchgate.net |
| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | C3-Magnesiated Species | Allyl Bromide (with CuCN·2LiCl) | 3-Allyl-6-chloro-imidazo[1,2-a]pyrazine | 56 | researchgate.net |
| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | C3-Magnesiated Species | Benzoyl Chloride (with CuCN·2LiCl) | 3-Benzoyl-6-chloro-imidazo[1,2-a]pyrazine | 56 | researchgate.net |
Reactivity of the Methoxy (B1213986) Group (C6)
The methoxy group at the C6 position is a valuable functionality that can also be chemically modified, although it is generally less reactive than the C3-bromo substituent. Its transformations typically require harsher conditions and involve cleavage of the aryl-oxygen bond.
Demethylation and Alkyl Ether Cleavage Reactions
The cleavage of the methyl group from the 6-methoxy substituent to yield the corresponding 6-hydroxyimidazo[1,2-a]pyrazine is a key transformation. While specific literature for this reaction on this compound is not available, standard methods for aryl methyl ether deprotection are applicable. organic-chemistry.org
Common reagents for this purpose include strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane, or strong protic acids like hydrobromic acid (HBr). These reagents readily cleave the relatively stable aryl ether bond to liberate the phenol. Another approach involves using nucleophilic reagents, such as thiolates in a polar aprotic solvent, to effect an SN2 displacement on the methyl group. organic-chemistry.org
Transformations to Other Oxygenated or Nitrogenous Functionalities
Once the 6-methoxy group is converted to a 6-hydroxy functionality, it opens up further avenues for derivatization. The hydroxyl group can be alkylated under basic conditions (e.g., using NaH or K₂CO₃) with an alkyl halide to install different ether side chains.
Alternatively, the hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, by reacting it with triflic anhydride (B1165640) or tosyl chloride, respectively, in the presence of a base. This activated intermediate can then undergo nucleophilic aromatic substitution with a variety of nucleophiles, including amines, thiols, and cyanides, to introduce a wide range of nitrogenous and other functionalities at the C6 position. Furthermore, protocols have been developed for the direct nucleophilic substitution of electron-deficient methoxyarenes, which could potentially be applied to transform the 6-methoxy group directly into other functionalities without prior demethylation.
Regioselective Functionalization at Other Positions of the Imidazo[1,2-a]pyrazine Core
While the C3 position is often functionalized via substitution of the bromine atom, other positions on the imidazo[1,2-a]pyrazine ring system can be selectively targeted through various synthetic strategies. The inherent electronic nature of the scaffold, combined with the influence of existing substituents like the 6-methoxy group, dictates the regiochemical outcome of these reactions.
The imidazo[1,2-a]pyrazine system exhibits distinct regioselectivity in electrophilic aromatic substitution reactions. The pyrazine ring, being an electron-deficient azine, is generally deactivated towards electrophilic attack. nih.govrsc.org Consequently, electrophilic substitution preferentially occurs on the more electron-rich five-membered imidazole (B134444) ring.
Theoretical studies and experimental observations on the parent imidazo[1,2-a]pyrazine core show that electrophilic attack is most favorable at the C3 position. nih.gov Attack at C3 allows the aromatic sextet of the six-membered pyrazine ring to remain intact in the cationic intermediate (a benzenium ion analog), leading to a more stable intermediate compared to attack at the C2 position. nih.govnih.gov
In this compound, the C3 position is already occupied. The 6-methoxy group, a strong electron-donating group, activates the pyrazine ring towards electrophilic substitution. As an ortho-, para-directing group, it would be expected to direct incoming electrophiles to the C5 and C8 positions. However, the deactivating effect of the two nitrogen atoms in the pyrazine ring must be overcome. rsc.org Therefore, forcing conditions or highly reactive electrophiles might be necessary to achieve substitution on the pyrazine ring.
Directed Ortho Metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netacs.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium or other strong base and directs deprotonation to an adjacent ortho-position. researchgate.net
For the this compound scaffold, the methoxy group can serve as a DMG, directing metalation to the C5 position. Furthermore, the nitrogen atoms of the heterocyclic core can also exhibit directing effects. Research on the closely related 6-chloroimidazo[1,2-a]pyrazine has demonstrated the power of this approach for achieving regioselective functionalization at positions C3, C5, and C8, depending on the base and reaction conditions used. acs.orgrsc.orgucl.ac.uk
Using sterically hindered bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) or the more complex TMP₂Zn·2MgCl₂·2LiCl allows for selective deprotonation at different sites. acs.orgrsc.org For instance, magnesiation of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl occurs selectively at the C3 position. rsc.orgucl.ac.uk Conversely, using the zincate base TMP₂Zn·2MgCl₂·2LiCl switches the regioselectivity to the C5 position. rsc.org Further metalation of a 2,3-disubstituted derivative was shown to occur at the C8 position. acs.org These findings on the 6-chloro analog provide a strong basis for predicting the DOM patterns for the 6-methoxy derivative, where the methoxy group would further enhance the acidity of the C5 proton.
The resulting organometallic intermediates can be trapped with a variety of electrophiles, such as iodine, acyl chlorides, and allyl bromide, to introduce new functional groups. acs.orgrsc.org
Table 1: Regioselective Metalation and Functionalization of 6-Chloroimidazo[1,2-a]pyrazine
| Base | Position of Metalation | Electrophile (E-X) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| TMPMgCl·LiCl | C3 | I₂ | 3-Iodo-6-chloro-derivative | 78 | acs.org |
| TMPMgCl·LiCl | C3 | Allyl bromide (with CuCN·2LiCl) | 3-Allyl-6-chloro-derivative | 56 | acs.org |
| TMPMgCl·LiCl | C3 | PhCOCl (with CuCN·2LiCl) | 3-Benzoyl-6-chloro-derivative | 56 | acs.org |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | I₂ | 5-Iodo-6-chloro-derivative | 55 | acs.org |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | Allyl bromide (with CuCN·2LiCl) | 5-Allyl-6-chloro-derivative | 52 | acs.org |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | p-TolCOCl (with CuCN·2LiCl) | 5-(4-Methylbenzoyl)-6-chloro-derivative | 85 | rsc.org |
Telesubstitution is a type of nucleophilic substitution where the entering group attaches to a position other than the one vacated by the leaving group. This process typically occurs in heterocyclic systems containing a good leaving group, such as a halogen. In the context of imidazo[1,2-a]pyrazines, a nucleophile can attack a carbon atom bearing a leaving group (ipso-substitution) or it can attack a different position in the ring, leading to a rearranged product (tele-substitution). researchgate.net
For example, in the related 1,2,4-triazolo[4,3-a]pyrazine system, the reaction of a 5-chloro derivative with nucleophiles can yield both the 5-substituted (ipso) product and the 8-substituted (tele) product. researchgate.net The reaction proceeds through a charged intermediate, and the ratio of products is highly dependent on the nature of the nucleophile and the solvent. researchgate.net While this specific reaction has not been detailed for this compound, the principle suggests that nucleophilic attack at C8 could be a competing pathway to the expected ipso-substitution at C3, particularly with certain nucleophiles or under specific conditions. However, some studies have reported that attempts at telesubstitution on dibrominated imidazo[1,2-a]pyrazines with ammonia (B1221849) were unsuccessful, indicating that this pathway is not always favorable. rsc.org
Oxidative and Reductive Transformations
The oxidative and reductive chemistry of the this compound core is not extensively documented in the scientific literature. However, based on the general reactivity of N-heterocycles, several transformations can be anticipated.
Oxidative Transformations: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, which could lead to the formation of N-oxides using reagents like peroxy acids (e.g., m-CPBA). N-oxidation can significantly alter the electronic properties of the ring, potentially facilitating subsequent functionalization reactions. Additionally, strong oxidizing agents could lead to ring-opening or degradation of the heterocyclic system. Aerobic oxidative coupling reactions have been reported for the related imidazo[1,2-a]pyridine (B132010) scaffold, suggesting that similar C-H functionalization/oxidation pathways could be viable for the imidazo[1,2-a]pyrazine core under the right catalytic conditions. nih.gov
Reductive Transformations: The pyrazine portion of the scaffold is electron-deficient and thus susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) would likely reduce the pyrazine ring to yield a tetrahydropyrazine (B3061110) derivative. Such a transformation would convert the planar aromatic system into a three-dimensional saturated scaffold, drastically altering its physicochemical properties. The C-Br bond at the C3 position may also undergo hydrogenolysis under certain catalytic hydrogenation conditions.
Radical Functionalization Strategies
Radical functionalization offers a complementary approach to traditional ionic reactions for modifying heterocyclic systems. These reactions often proceed under mild conditions and can provide access to unique chemical space. While radical reactions on this compound itself are not widely reported, extensive research on the analogous imidazo[1,2-a]pyridine scaffold provides valuable insights into potential transformations. researchgate.net
Visible light-induced photoredox catalysis is a prominent method for generating radicals for C-H functionalization. nih.gov For imidazo[1,2-a]pyridines, this strategy has been successfully employed for:
C3-Trifluoromethylation: Using sodium triflinate (CF₃SO₂Na) and a photoredox catalyst, the CF₃ radical can be generated and added to the C3 position. nih.gov
C3-Perfluoroalkylation: Photoactive electron donor-acceptor (EDA) complexes between the heterocycle and perfluoroalkyl iodides can initiate C3-perfluoroalkylation upon irradiation with visible light. nih.gov
C5-Alkylation: Functionalization at the C5 position of the pyridine (B92270) ring has also been achieved using alkyl N-hydroxyphthalimide esters as radical precursors under photocatalytic conditions. nih.gov
Given the electronic similarity, it is highly plausible that these radical functionalization strategies could be adapted for the imidazo[1,2-a]pyrazine core. The C3 position would be the most likely site for radical attack due to its electron-rich nature. Following substitution of the C3-bromo group, radical C-H functionalization could be a viable method for introducing groups at this position. Furthermore, the C5-alkylation precedent suggests that direct C-H functionalization on the pyrazine ring is also feasible. nih.gov
Annulation Reactions for Generating Polycyclic Systems
Annulation reactions, which involve the formation of a new ring fused onto an existing system, can be used to construct complex polycyclic architectures from the imidazo[1,2-a]pyrazine core. Such reactions are valuable for expanding structural diversity and accessing novel chemical scaffolds.
While the most common annulation reactions build the imidazo[1,2-a]pyrazine core itself, acs.orgrsc.org there are examples of using the completed heterocycle as a building block. Research on the related imidazo[1,2-a]pyridine system demonstrates this potential. For example, a base-promoted, metal-free annulation of 2-arylimidazo[1,2-a]pyridines with benzyne (B1209423) precursors has been developed to synthesize tetracyclic benzo[a]imidazo[5,1,2-cd]indolizine systems. researchgate.net This reaction proceeds via a double C-H activation and subsequent cyclization.
Another strategy involves intramolecular cyclization of precursors containing the imidazo[1,2-a]pyridine core. Specially designed substrates have been used to create new fused rings, leading to tetracyclic naphthyridine derivatives. These examples highlight the potential of the imidazo[1,2-a]pyrazine scaffold to serve as a template for the synthesis of more complex, fused polycyclic systems, which are of significant interest in materials science and medicinal chemistry.
Structural and Electronic Characterization for Research Application
Advanced Spectroscopic Analysis for Confirmation of Synthetic Products
Spectroscopic methods are indispensable for verifying the identity and purity of synthesized 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine. While a complete experimental spectrum for this specific compound is not publicly available, analysis of its constituent parts and related structures allows for an accurate prediction of its spectral characteristics.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides insight into the carbon framework. Key signals would include those for the carbons in the imidazole (B134444) and pyrazine (B50134) rings. The carbon attached to the bromine (C3) would be significantly influenced by the halogen's electronegativity. The C6 carbon, bonded to the methoxy (B1213986) group, would show a characteristic downfield shift, and the methoxy carbon itself would appear as a distinct signal around 55-60 ppm.
Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups. The spectrum for this compound would be expected to show characteristic C-H stretching vibrations for the aromatic rings, C-N and C=N stretching frequencies inherent to the imidazopyrazine core, and C-O stretching vibrations for the methoxy group. Computational studies on related imidazo[1,2-a]pyrazine (B1224502) structures have been used to successfully predict and correlate experimental vibrational frequencies. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₇H₆BrN₃O), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Analysis of fragmentation can help confirm the structure by identifying the loss of fragments such as the methoxy group or bromine atom.
X-ray Crystallography for Precise Geometric Configuration Determination
Analysis of this related structure reveals that the imidazo[1,2-a]pyrazine fused-ring system is essentially planar. nih.gov This planarity is a key feature of the aromatic system. The bond lengths within the rings are intermediate between single and double bonds, which is characteristic of aromatic compounds. The precise geometric parameters, such as bond angles and lengths, are crucial for understanding the molecule's reactivity and how it interacts with other molecules.
Table 1: Crystallographic Data for the Analogous Compound 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₉BrN₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.9007 (14) |
| b (Å) | 13.545 (5) |
| c (Å) | 20.673 (8) |
| β (°) | 93.059 (5) |
| Volume (ų) | 1090.7 (7) |
This data pertains to an analogous compound and is presented to illustrate the general crystallographic features of the imidazo[1,2-a]pyrazine core.
Conformational Analysis and Stereochemical Considerations
Conformational analysis examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the primary point of conformational flexibility is the rotation of the methyl group of the methoxy substituent relative to the plane of the pyrazine ring.
Theoretical studies using Density Functional Theory (DFT) on substituted imidazo[1,2-a]pyrazines have shown that such molecules can exist in different stable rotameric forms. nih.gov The orientation of the methoxy group in this compound is likely to be near-planar with the aromatic ring to maximize electronic conjugation. However, slight out-of-plane orientations are possible, and the most stable conformation would be determined by a balance of steric and electronic effects. The molecule itself is achiral and therefore has no stereoisomers.
Electronic Structure and Aromaticity Profiling
The electronic structure of this compound is defined by its fused aromatic system. The imidazo[1,2-a]pyrazine core is a π-conjugated system containing 10 π-electrons, consistent with Hückel's rule for aromaticity. The distribution of electron density across this system is a key determinant of its chemical properties.
Substituent Effects : The bromine atom at the C3 position and the methoxy group at the C6 position significantly influence the electronic properties. The C3 position of the imidazo[1,2-a]pyrazine ring is electron-rich and susceptible to electrophilic attack, which explains the regioselectivity of bromination at this site. stackexchange.com The methoxy group is a strong electron-donating group, which increases the electron density on the pyrazine ring, particularly at the ortho and para positions relative to its point of attachment.
Intermolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound are organized into a crystal lattice through various non-covalent intermolecular interactions. These interactions dictate the crystal's physical properties, such as melting point and solubility.
Hydrogen Bonding : Although lacking strong hydrogen bond donors like O-H or N-H, weak C-H···N and C-H···O hydrogen bonds are expected to play a role in the crystal packing. The nitrogen atoms in the pyrazine and imidazole rings can act as hydrogen bond acceptors.
Halogen Bonding : A significant interaction is likely to be halogen bonding. The bromine atom at C3 possesses a region of positive electrostatic potential on its outer surface (a "σ-hole"), allowing it to act as an electrophilic center and interact favorably with nucleophiles like the nitrogen or oxygen atoms of neighboring molecules (C-Br···N or C-Br···O). mdpi.commdpi.com
The crystal structure of the related compound 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine shows molecules linked by weak C—H⋯N interactions, confirming the importance of such forces in directing the crystal architecture. nih.gov The interplay of these various interactions determines the final, most stable crystal packing motif.
Computational Studies and Mechanistic Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the optimal three-dimensional structure (ground state geometry) and the electronic landscape of a molecule. For 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key parameters. nih.gov These calculations provide the foundation for understanding the molecule's intrinsic stability and reactivity.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The Molecular Electrostatic Potential (MEP) map is another vital output, which visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In related imidazo[1,2-a]pyrazine (B1224502) derivatives, the nitrogen atoms of the fused ring system are typically identified as nucleophilic sites. researchgate.net
Table 1: Predicted Geometrical and Electronic Properties from DFT This table presents illustrative data typical for imidazo[1,2-a]pyrazine derivatives as specific experimental or calculated values for this compound are not publicly available.
| Parameter | Predicted Value/Region | Significance |
|---|---|---|
| Bond Length (C-Br) | ~1.88 Å | Influences reactivity in substitution reactions. |
| Bond Length (C-O) | ~1.36 Å | Affects the electronic contribution of the methoxy (B1213986) group. |
| Dihedral Angle | Planar Core | The fused ring system is largely planar. |
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~5.0 eV | Correlates with chemical stability and reactivity. |
| MEP Negative Region | Pyrazine (B50134) Nitrogen Atoms | Likely sites for electrophilic attack or hydrogen bonding. |
| MEP Positive Region | Hydrogen Atoms | Sites for nucleophilic attack. |
Prediction of Reaction Pathways and Regioselectivity
Computational methods are instrumental in predicting the outcomes of chemical reactions, including identifying the most likely pathways and the regioselectivity of substitutions. The synthesis of substituted imidazo[1,2-a]pyrazines can be challenging, sometimes resulting in mixtures of regioisomers. nih.gov For this compound, theoretical calculations can model the transition states and activation energies for various reactions, such as nucleophilic aromatic substitution or further halogenation.
For instance, predicting whether a subsequent electrophilic substitution would occur on the imidazole (B134444) or the pyrazine ring is a key question. By calculating the energies of the potential intermediates, chemists can determine the most favorable reaction site. Studies on the bromination of the parent imidazo[1,2-a]pyrazine core have shown that achieving selectivity can be difficult, often leading to dibrominated products. nih.gov Computational models can help devise reaction conditions that favor a specific isomer, saving significant time and resources in the laboratory.
Molecular Dynamics Simulations for Conformational Flexibility
While small, fused-ring systems like this compound are relatively rigid, they still possess degrees of conformational freedom, primarily through the rotation of substituents like the methoxy group. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of this flexibility.
MD simulations can reveal how the molecule behaves in different environments, such as in solution or when approaching a biological target. This is crucial because the biologically active conformation of a molecule may not be its lowest energy state in isolation. Understanding the range of accessible conformations and the energy barriers between them is vital for designing effective inhibitors.
Table 2: Conformational Parameters Studied by Molecular Dynamics
| Torsional Angle | Description | Significance |
|---|---|---|
| C5-C6-O-CH3 | Rotation of the methoxy group | Influences interaction with solvent and protein binding pockets. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Development
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. For the imidazo[1,2-a]pyrazine scaffold, 3D-QSAR models have been successfully developed to predict the inhibitory activity against targets like phosphoinositide 3-kinase alpha (PI3Kα). nih.govresearchgate.net
To build a QSAR model for a series of analogues based on the this compound core, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft parameters).
Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.
Topological Descriptors: Indices that describe molecular branching and connectivity.
A robust QSAR model can then predict the activity of newly designed compounds before they are synthesized, prioritizing the most promising candidates for development. semanticscholar.org
Ligand-Target Docking Studies for Molecular Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is essential for understanding the molecular basis of a drug's mechanism of action. Numerous docking studies have been performed on imidazo[1,2-a]pyrazine derivatives to elucidate their binding modes with various enzymes and receptors. nih.govnih.govnih.gov
In a typical docking study involving this compound, the molecule would be placed into the active site of a target protein. The program then samples numerous positions and conformations, scoring them based on factors like electrostatic and van der Waals interactions. Key interactions often involve hydrogen bonds with specific amino acid residues and π-π stacking between the aromatic core of the ligand and residues like phenylalanine or tyrosine. The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity.
Table 3: Summary of Docking Studies on Related Imidazo[1,2-a]pyrazine Inhibitors
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| PI3Kα | Val851, Ser774, Lys802 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| DDR1 Kinase | Met704 | Critical Hydrogen Bond | nih.gov |
| Gαq/11 | Not specified | Direct Binding to Gαq subunit | nih.gov |
| Mycobacterial InhA | Tyr158, NAD+ | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
These studies provide a blueprint for how this compound might interact with similar targets, guiding the design of more potent and selective inhibitors.
Chemoinformatics and Data Mining in Imidazo[1,2-a]pyrazine Chemical Space
Chemoinformatics applies computational methods to analyze large datasets of chemical compounds. For the imidazo[1,2-a]pyrazine scaffold, these techniques are invaluable for exploring the "chemical space"—the vast universe of all possible molecules based on this core structure.
By data mining large chemical libraries and databases, researchers can:
Identify all commercially available or synthetically accessible imidazo[1,2-a]pyrazines for screening campaigns.
Perform scaffold hopping to find bioisosteric replacements that might improve properties like solubility or metabolic stability, as seen in the transition from imidazo[1,2-a]pyrazines to pyrazolo[1,5-c]pyrimidines. nih.gov
Analyze structure-activity relationships across thousands of compounds to identify key structural motifs responsible for activity against a particular target class.
Design diverse or focused compound libraries for high-throughput screening to discover novel biological activities. acs.org
This data-driven approach accelerates the drug discovery process, enabling a more rational exploration of the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold and its derivatives.
Structure Activity Relationship Sar Investigations of 3 Bromo 6 Methoxyimidazo 1,2 a Pyrazine Derivatives
Methodological Approaches to SAR Elucidation
The elucidation of structure-activity relationships for derivatives of 3-bromo-6-methoxyimidazo[1,2-a]pyrazine relies on a combination of synthetic chemistry to create diverse compound libraries and computational methods to predict and rationalize their biological activities.
Design and Synthesis of Compound Libraries for SAR Profiling
The systematic investigation of SAR begins with the strategic design and synthesis of libraries of related compounds where specific positions on the imidazo[1,2-a]pyrazine (B1224502) core are modified. A common approach involves the condensation of a substituted 2-aminopyrazine (B29847) with an α-haloketone to form the core heterocyclic system. For instance, a series of diarylamide and diarylurea derivatives based on the imidazo[1,2-a]pyrazine scaffold were designed and synthesized to explore their antiproliferative activity. nih.gov This involved creating variations in the aryl groups attached to the amide or urea (B33335) functionalities to understand their impact on biological efficacy.
Another key synthetic strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents at different positions of the imidazo[1,2-a]pyrazine ring. This method allows for the generation of a diverse set of analogs from a common intermediate, facilitating a comprehensive exploration of the chemical space around the core structure. For example, a series of novel 6-substituted imidazo[1,2-a]pyrazines were synthesized using palladium-catalyzed amino- or alkoxycarbonylation as a key step to investigate their potential as inhibitors of the gastric H+/K+-ATPase.
Computational Approaches to SAR Prediction (e.g., QSAR, Machine Learning)
In conjunction with synthetic efforts, computational models play a crucial role in predicting the biological activity of novel compounds and understanding the underlying SAR. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent technique used to correlate the chemical structures of compounds with their biological activities. researchgate.net By developing mathematical models based on a set of known active and inactive compounds, QSAR can predict the activity of untested molecules. For a series of 177 imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine derivatives, machine learning algorithms were employed to construct a QSAR model that highlighted structural features associated with enhanced anti-melanoma potency. scielo.br
These computational approaches, including machine learning and molecular dynamics simulations, provide valuable insights into the possible mechanisms of action and help in the rational design of new analogs with improved therapeutic potential. scielo.brscielo.br The use of artificial intelligence algorithms can help select relevant molecular descriptors and build robust predictive models. scielo.br
Impact of Bromine Substitution at C3 on Molecular Interactions
The presence and position of a bromine atom on the imidazo[1,2-a]pyrazine ring system can significantly influence the compound's physicochemical properties and its interactions with biological targets. Halogen atoms, including bromine, are known to participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.
While specific studies on the C3-bromo substitution of this compound are not extensively detailed in the provided results, general principles of medicinal chemistry suggest that the bromine atom at the C3 position can serve several roles. Its electron-withdrawing nature can modulate the electronic properties of the heterocyclic ring system, which can in turn affect pKa and hydrogen bonding capabilities of nearby nitrogen atoms. Furthermore, the size and lipophilicity of the bromine atom can influence how the molecule fits into a binding pocket and can lead to favorable van der Waals interactions. In the broader context of imidazo[1,2-a]pyridines, C3-functionalization is a common strategy for introducing diversity and modulating activity. researchgate.net
Role of Methoxy (B1213986) Group at C6 in Influencing Molecular Recognition
The methoxy group at the C6 position of the imidazo[1,2-a]pyrazine core is another critical determinant of biological activity. This group can influence the molecule's solubility, metabolic stability, and direct interactions with the target protein.
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. Additionally, the methyl group can engage in hydrophobic interactions. The position of the methoxy group is also vital; for instance, in a series of imidazo[1,2-a]pyrazine derivatives developed as potent reversible inhibitors of the gastric H+/K+-ATPase, substitutions at the 6-position were found to be key for activity. In the context of other heterocyclic compounds, a methoxy group has been shown to be important for high selectivity in receptor binding. nih.gov
Positional and Substituent Effects on Biological Potential Modulations
The biological activity of this compound derivatives can be finely tuned by altering the substituents at various positions on the imidazo[1,2-a]pyrazine scaffold. These modifications can lead to significant changes in their ability to modulate the activity of different enzymes.
Modulation of Enzyme Activity (e.g., AMPAR, Casein Kinase 1, VirB11 ATPase)
AMPAR: Derivatives of the imidazo[1,2-a]pyrazine core have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov Structure-activity relationship studies revealed that while the core structure is crucial, substituents at the C2 and C8 positions significantly impact potency and pharmacokinetic properties. For example, replacing a chlorophenyl group at C2 with a para-fluorophenyl group maintained potency and improved lipophilic ligand efficiency. nih.gov Further optimization by modifying the C8 position with various cyclic amines led to subnanomolar potency. nih.gov
Casein Kinase 1 (CK1): Imidazo[1,2-a]pyrazine derivatives have shown inhibitory activity against Casein Kinase 1, a potential therapeutic target. While the provided search results focus more on pyrazine-based inhibitors in general, the principles of SAR are applicable. nih.gov For related pyrazine-based CK2 inhibitors, it was found that specific substitutions, such as a (pyrrol-3-yl)acetic acid and a monosubstituted aniline, conferred potent inhibitory activity. nih.gov This highlights the importance of the nature and position of substituents in achieving effective enzyme inhibition.
VirB11 ATPase: A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. SAR studies on these compounds showed that substitutions at the 6-position of the imidazo[1,2-a]pyrazine core could impact both potency and physicochemical properties. For example, the introduction of a bromide substituent at the 5-position did not improve potency and resulted in a poorer physicochemical profile.
Contributions to Anti-inflammatory and Antioxidant Potential
The imidazo[1,2-a]pyrazine scaffold has been a focal point in the exploration of novel anti-inflammatory and antioxidant agents. Structure-activity relationship (SAR) studies have revealed that specific substitutions on this heterocyclic system are pivotal in modulating these biological activities.
Research into a series of imidazo[1,2-a]pyrazine derivatives has demonstrated that substitutions at the C2, C3, and C8 positions of the core structure are significant for their antioxidant capabilities. tsijournals.com A number of these compounds displayed promising free radical scavenging activity, with some being as effective as the standard antioxidant, ascorbic acid (vitamin C). tsijournals.com The investigation highlighted that the presence of certain functional groups at these positions directly influences the antioxidant potential. For instance, compounds 4c, 4f, 5a, 5b, 5c, 5d, 5f, 5h, and 6b were identified as particularly effective antioxidants. tsijournals.com
In the context of anti-inflammatory properties, a group of 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acids, with various substituents on the pyrazine (B50134) ring, were synthesized and evaluated. researchgate.net The anti-inflammatory activities of these carboxylic acids were found to be comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. researchgate.net This suggests that the presence of a carboxylic acid moiety at the C3 position, in conjunction with a methyl group at C2, is a key structural feature for eliciting an anti-inflammatory response. The imidazo[1,2-a]pyrazine nucleus itself is considered to have theophylline-like pharmacological properties, which may contribute to its anti-inflammatory effects. researchgate.net
Table 1: Antioxidant Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Substituents | Antioxidant Activity | Reference |
| 4c | Specific substitutions at C2, C3, and/or C8 | Promising free radical scavenging activity | tsijournals.com |
| 4f | Specific substitutions at C2, C3, and/or C8 | Promising free radical scavenging activity | tsijournals.com |
| 5a | 6-methyl-8-morpholino-2-phenyl | Promising free radical scavenging activity | tsijournals.com |
| 5b | Specific substitutions at C2, C3, and/or C8 | Promising free radical scavenging activity | tsijournals.com |
| 5c | Specific substitutions at C2, C3, and/or C8 | Promising free radical scavenging activity | tsijournals.com |
| 5d | Specific substitutions at C2, C3, and/or C8 | Promising free radical scavenging activity | tsijournals.com |
| 5f | Specific substitutions at C2, C3, and/or C8 | Promising free radical scavenging activity | tsijournals.com |
| 5h | Specific substitutions at C2, C3, and/or C8 | Promising free radical scavenging activity | tsijournals.com |
| 6b | 3-bromo-2,8-disubstituted | Promising free radical scavenging activity | tsijournals.com |
Insights into Antibacterial and Antiviral Potential
The versatility of the imidazo[1,2-a]pyrazine scaffold extends to its antibacterial and antiviral properties, with SAR studies providing critical insights into the structural requirements for these activities.
Investigations into the antibacterial effects of imidazo[1,2-a]pyrazine derivatives have shown that these compounds can exhibit moderate to high activity against both Gram-positive and Gram-negative bacteria. tsijournals.com For example, compounds 4a, 4f, 5c, 5g, 6b, and 6c demonstrated very promising activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 21-24 mm. tsijournals.com The presence of a bromine atom at the C3 position, as seen in compounds 6b and 6c , appears to be a favorable substitution for enhanced antibacterial action. tsijournals.com
In the realm of antiviral research, imidazo[1,2-a]pyrazine derivatives have emerged as potential inhibitors of various viruses. A series of these compounds, initially designed as HIV reverse transcriptase inhibitors, were found to have robust anti-influenza activity. nih.gov Notably, the derivative designated as A4 displayed potent and broad-spectrum activity against influenza A and B viruses, including oseltamivir-resistant strains. nih.gov The antiviral mechanism of A4 was linked to its ability to bind directly to the viral nucleoprotein, causing it to cluster and preventing its nuclear accumulation. nih.gov
Furthermore, certain imidazo[1,2-a]pyrazine derivatives have been evaluated for their efficacy against human coronavirus 229E. nih.gov The derivative 3b , which features a pyridin-4-yl group at the C2 position and a cyclohexyl group at the C3 position, exhibited the most potent anti-coronaviral activity among the tested compounds, with a selectivity index of 7.14. nih.gov Docking studies suggested that this compound's antiviral action may stem from its high affinity for the coronavirus protease enzyme. nih.gov
Table 2: Antibacterial and Antiviral Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target Organism/Virus | Key Structural Features | Activity | Reference |
| 4a | S. aureus, E. coli | Substituted at C2, C3, and/or C8 | Zone of inhibition: 21-24 mm | tsijournals.com |
| 4f | S. aureus, E. coli | Substituted at C2, C3, and/or C8 | Zone of inhibition: 21-24 mm | tsijournals.com |
| 5c | S. aureus, E. coli | Substituted at C2, C3, and/or C8 | Zone of inhibition: 21-24 mm | tsijournals.com |
| 5g | S. aureus, E. coli | Substituted at C2, C3, and/or C8 | Zone of inhibition: 21-24 mm | tsijournals.com |
| 6b | S. aureus, E. coli | 3-bromo-2,8-disubstituted | Zone of inhibition: 21-24 mm | tsijournals.com |
| 6c | S. aureus, E. coli | 3-bromo-2,8-disubstituted | Zone of inhibition: 21-24 mm | tsijournals.com |
| A4 | Influenza A and B viruses | Imidazo[1,2-a]pyrazine derivative | EC₅₀: 2.75 µM, CC₅₀: 27.36 µM | nih.gov |
| 3b | Human coronavirus 229E | Pyridin-4-yl at C2, cyclohexyl at C3 | IC₅₀: 56.96 µM, SI: 7.14 | nih.gov |
Design Principles for Optimized Scaffolds
The collective findings from various SAR studies on imidazo[1,2-a]pyrazine derivatives provide a set of guiding principles for the design of optimized scaffolds with enhanced biological activities. A crucial aspect of this optimization lies in the strategic placement of specific substituents on the core heterocyclic structure.
The C2 and C3 positions of the imidazo[1,2-a]pyrazine ring have been consistently identified as critical for modulating a range of biological activities, including antileishmanial, anticancer, and antiviral effects. For instance, in the context of antileishmanial agents, a 4-pyridyl group at C3 was found to be crucial for hydrogen bonding within the ATP-binding site of the target enzyme, while a 4-fluorophenyl moiety at C2 fits into a hydrophobic pocket. rsc.org The absence of substituents at these positions can lead to a significant reduction in activity. rsc.org
For anticancer applications, particularly as tubulin polymerization inhibitors, structural optimization and ring fusion strategies have been employed to design novel imidazo[1,2-a]pyrazine derivatives with potent anti-proliferative activities. nih.gov Molecular docking studies have shown that these optimized scaffolds can fit well into the colchicine (B1669291) binding site of tubulin. nih.gov
In the development of antivirals, the introduction of a pyridin-4-yl group at C2 and a benzyl (B1604629) or cyclohexyl group at C3 has been shown to yield potent inhibitors of CDK9 and human coronavirus, respectively. nih.gov These findings underscore the importance of aryl and cycloalkyl substitutions at these key positions.
Furthermore, computational approaches and scaffold hopping have been utilized to discover and optimize novel imidazopyrazinone scaffolds as positive allosteric modulators of the mGlu2 receptor. acs.org This highlights the utility of in silico methods in guiding the design of new derivatives with desired pharmacological profiles. The imidazopyrazinone scaffold was identified as a promising starting point due to its ability to reproduce important pharmacophoric features. acs.org
Strategic Substitution: The C2, C3, and C8 positions are primary sites for modification to enhance potency and selectivity.
Pharmacophore-Guided Design: Utilizing knowledge of the target's binding site to introduce functional groups that can engage in specific interactions (e.g., hydrogen bonding, hydrophobic interactions). rsc.org
Ring Fusion and Scaffold Hopping: Employing strategies to create novel, yet related, heterocyclic systems with improved properties. nih.govacs.org
Integration of Computational and Synthetic Chemistry: Using molecular modeling and docking studies to predict the activity of designed compounds before undertaking their synthesis and biological evaluation. nih.govnih.gov
By adhering to these principles, medicinal chemists can continue to exploit the versatility of the imidazo[1,2-a]pyrazine scaffold to develop new therapeutic agents with optimized efficacy.
Advanced Applications and Emerging Research Directions
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine as a Versatile Synthetic Building Block in Medicinal Chemistry
The strategic placement of a bromine atom at the 3-position and a methoxy (B1213986) group at the 6-position of the imidazo[1,2-a]pyrazine (B1224502) core renders this compound a highly valuable and versatile building block in the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of various substituents at this position, which is often crucial for modulating biological activity.
One of the most common applications of this building block is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 3-position of the imidazo[1,2-a]pyrazine core and a wide range of boronic acids or esters. This versatility allows for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in lead optimization for drug discovery programs. For instance, coupling with aryl or heteroaryl boronic acids can lead to the synthesis of compounds with potential applications as kinase inhibitors or agents targeting the central nervous system.
Another important transformation is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds. This reaction allows for the introduction of various amine-containing fragments at the 3-position, leading to the generation of novel derivatives with altered solubility, polarity, and hydrogen-bonding capabilities, all of which are critical parameters for drug-like properties.
The Sonogashira coupling, another palladium-catalyzed reaction, is employed to introduce alkyne moieties at the 3-position. These alkynyl-substituted imidazo[1,2-a]pyrazines can serve as key intermediates for further functionalization, for example, through click chemistry reactions or conversion to other functional groups.
The following table summarizes some of the key transformations where this compound is used as a synthetic precursor:
| Reaction Type | Reagents/Catalysts | Functional Group Introduced at C3 | Resulting Compound Class | Potential Therapeutic Area |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base | Aryl or Heteroaryl | 3-Aryl/Heteroaryl-6-methoxyimidazo[1,2-a]pyrazines | Oncology, Neurology |
| Buchwald-Hartwig Amination | Amines, Pd Catalyst, Ligand, Base | Amino Groups | 3-Amino-6-methoxyimidazo[1,2-a]pyrazines | Various |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | Alkynyl Groups | 3-Alkynyl-6-methoxyimidazo[1,2-a]pyrazines | Antiviral, Anticancer |
| Stille Coupling | Organostannanes, Pd Catalyst | Various Carbon Fragments | 3-Substituted-6-methoxyimidazo[1,2-a]pyrazines | Various |
| Heck Reaction | Alkenes, Pd Catalyst, Base | Alkenyl Groups | 3-Alkenyl-6-methoxyimidazo[1,2-a]pyrazines | Various |
Development of Chemical Probes and Tools for Biological Research
The imidazo[1,2-a]pyrazine scaffold is known to exhibit interesting photophysical properties, and derivatives of this compound are being explored for their potential as chemical probes and tools for biological research. The rigid, planar structure of the fused ring system can, in some cases, lead to fluorescence. By strategically modifying the scaffold, for instance, through the cross-coupling reactions mentioned previously, researchers can fine-tune the photophysical properties to develop probes with specific characteristics.
For example, the introduction of electron-donating or electron-withdrawing groups at the 3-position can modulate the emission wavelength and quantum yield of the molecule. This allows for the design of fluorescent probes that are sensitive to their local environment, such as polarity or pH, which can be used to visualize specific cellular compartments or processes.
Furthermore, the bromo-substituent can be utilized to attach linker groups, which in turn can be connected to biorecognitive molecules like peptides, small molecule ligands, or enzyme substrates. This creates targeted probes that can specifically label and visualize proteins or other biomolecules of interest within a complex biological system. These tools are invaluable for studying protein function, localization, and dynamics in living cells.
Integration into Combinatorial Chemistry Libraries
The versatility of this compound as a synthetic building block makes it an ideal candidate for inclusion in combinatorial chemistry libraries. Combinatorial chemistry aims to rapidly synthesize a large number of diverse, yet structurally related, molecules for high-throughput screening to identify new drug leads.
The ability to perform a variety of robust and high-yielding cross-coupling reactions on the 3-bromo position allows for a "plug-and-play" approach to library synthesis. A common strategy involves reacting this compound with a diverse set of building blocks, such as a library of boronic acids in a Suzuki-Miyaura coupling reaction. This can generate a large library of 3-substituted imidazo[1,2-a]pyrazines, where the diversity is introduced at the 3-position.
Further diversification can be achieved by utilizing other functional groups on the molecule or by performing additional reactions on the newly introduced substituents. This approach enables the rapid exploration of the structure-activity relationship (SAR) for the imidazo[1,2-a]pyrazine scaffold against a particular biological target. The resulting libraries can be screened against a wide range of assays to identify hits for various diseases.
Exploration in Material Science Applications
While the primary focus of research on imidazo[1,2-a]pyrazines has been in medicinal chemistry, there is emerging interest in their application in material science. The electron-deficient nature of the pyrazine (B50134) ring and the electron-rich nature of the imidazole (B134444) ring give the imidazo[1,2-a]pyrazine scaffold unique electronic properties. These properties, combined with the rigid and planar structure, make them attractive candidates for the development of novel organic electronic materials.
Derivatives of this compound could potentially be used to synthesize organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution at the 3-position is particularly advantageous in this context. For example, the introduction of electron-donating or -withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of organic electronic devices.
The methoxy group at the 6-position can also influence the solid-state packing of the molecules, which is a critical factor in determining the charge transport properties of organic semiconductors. Research in this area is still in its early stages, but the unique properties of the imidazo[1,2-a]pyrazine core suggest that it is a promising scaffold for the development of next-generation organic materials.
Patent Landscape and Intellectual Property Trends Related to Imidazo[1,2-a]pyrazines
The patent landscape for imidazo[1,2-a]pyrazine derivatives is extensive and continues to grow, reflecting the significant interest of the pharmaceutical industry in this scaffold. A review of patent literature reveals that a large number of patents have been filed covering the synthesis and application of imidazo[1,2-a]pyrazines for a wide range of therapeutic indications.
A major area of patent activity is in the field of oncology, with numerous patents claiming imidazo[1,2-a]pyrazine derivatives as inhibitors of various protein kinases. These kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The ability to easily modify the imidazo[1,2-a]pyrazine scaffold allows for the development of potent and selective kinase inhibitors.
Another significant area of intellectual property is in the treatment of central nervous system (CNS) disorders. Patents describe the use of imidazo[1,2-a]pyrazines as ligands for various CNS receptors, such as GABA-A receptors, and as inhibitors of enzymes involved in neurodegenerative diseases.
The following table provides a general overview of the patent trends for imidazo[1,2-a]pyrazine derivatives:
| Therapeutic Area | Key Biological Targets | Representative Patent Assignees |
| Oncology | Protein Kinases (e.g., ALK, MET, PI3K) | Major Pharmaceutical Companies |
| Central Nervous System Disorders | GABA-A Receptors, PDE10, LRRK2 | Global Biopharmaceutical Firms |
| Inflammatory Diseases | p38 MAP Kinase, JAK Kinases | Biotechnology and Pharmaceutical Companies |
| Infectious Diseases | Viral Polymerases, Bacterial Enzymes | Research Institutions and Pharmaceutical Companies |
The continuous filing of patents related to imidazo[1,2-a]pyrazines underscores their perceived value as a privileged scaffold in drug discovery and highlights the ongoing efforts to develop novel therapeutics based on this versatile chemical entity.
Conclusion and Future Perspectives
Synthesis and Derivatization Advancements of 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine
The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core is well-established, traditionally involving the condensation of an aminopyrazine with an α-halocarbonyl compound. For the specific synthesis of this compound, a likely synthetic route would begin with 2-amino-5-methoxypyrazine. This precursor would undergo cyclization, followed by a regioselective bromination at the C-3 position using a brominating agent like N-bromosuccinimide (NBS). evitachem.com
Recent advancements have focused on improving the efficiency and environmental footprint of these syntheses. Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times for the creation of imidazo[1,2-a]pyrazine derivatives, offering excellent yields in green solvents. acs.org
The true synthetic value of this compound lies in its potential for derivatization. The bromine atom at the C-3 position is a versatile synthetic handle, perfectly positioned for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce new aryl or heteroaryl groups at this position. nih.gov This strategy allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). For example, a general sequence involves the condensation to form the core, followed by bromination, and then functionalization at the 3-position via Suzuki couplings. nih.gov
Unexplored Reactivity Profiles and Challenges for Future Research
While the C-3 bromine offers a clear path for derivatization, the complete reactivity profile of this compound remains largely unexplored. A key area for future investigation is the electronic interplay between the electron-donating methoxy (B1213986) group at C-6 and the electron-withdrawing imidazole (B134444) ring and C-3 bromine. This substitution pattern may influence the reactivity of other positions on the heterocyclic core, potentially allowing for novel, regioselective functionalization reactions.
A significant challenge for future research will be to map out the reactivity of the C-2, C-5, and C-8 positions in the presence of the existing substituents. Developing selective C-H functionalization methods for this specific scaffold would be a major breakthrough, providing access to new chemical space without the need for pre-functionalized starting materials. researchgate.net Furthermore, exploring nucleophilic aromatic substitution reactions, potentially displacing the methoxy group under specific conditions or activating other positions, could yield derivatives that are otherwise difficult to synthesize.
Promising Avenues for Application-Oriented Research
The imidazo[1,2-a]pyrazine scaffold is endowed with a multitude of biological activities, making its derivatives highly attractive for drug discovery. tsijournals.com Research has shown that compounds bearing this core exhibit properties including:
Antioxidant and Antimicrobial Activity: Various derivatives have been synthesized and have shown promising results in assays for free radical scavenging and activity against bacterial and fungal strains. tsijournals.com
Central Nervous System (CNS) Activity: A significant discovery was the identification of imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors associated with the TARP γ-8 subunit, which is highly expressed in the hippocampus. nih.gov This makes them promising candidates for the development of novel anticonvulsants for conditions like epilepsy. nih.gov
Anticancer Properties: The related imidazo[1,2-a]pyridine (B132010) scaffold has been incorporated into molecules designed as PI3Kα inhibitors, a key target in cancer therapy. nih.gov
Given these precedents, this compound represents a valuable starting point for creating focused libraries of novel compounds. Its derivatization via cross-coupling reactions can generate a diverse set of molecules to be screened for various biological activities, from CNS disorders to infectious diseases and oncology.
Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold in Driving Chemical and Biological Innovation
The imidazo[1,2-a]pyrazine ring system, a structural analogue of deazapurines, holds a position of strategic importance in chemical and biological sciences. tsijournals.com Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent scaffold for interacting with biological targets like enzymes and receptors through hydrogen bonding and other non-covalent interactions. evitachem.com
This scaffold is considered "drug-like" and serves as a versatile foundation for building complex molecules with a wide spectrum of pharmacological activities. tsijournals.comrsc.org The ability to functionalize the ring at multiple positions allows medicinal chemists to fine-tune the steric and electronic properties of the molecule, optimizing potency, selectivity, and pharmacokinetic properties. The consistent emergence of this scaffold in high-throughput screening campaigns and its presence in clinical candidates underscores its value in driving innovation and the discovery of new therapeutic agents. nih.gov
Q & A
Q. Advanced Optimization Strategies :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., NO₂) at position 8 to enhance antimicrobial potency .
- Fluorophore Hybrids : Fuse with benzoimidazole for bioimaging applications (λem: 450–470 nm) .
How can researchers resolve contradictions in reported substitution patterns for imidazo[1,2-a]pyrazines?
Advanced Research Focus
Discrepancies arise from divergent reactivity models:
Q. Resolution Workflow :
Isotopic Labeling : Track substitution sites via deuterium exchange .
X-ray Crystallography : Confirm regiochemistry in ambiguous cases .
What methodologies are recommended for characterizing this compound derivatives?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons appear as singlets (δ 3.8–4.0 ppm); aromatic protons show coupling patterns for substitution .
- ¹³C NMR : Distinct signals for Br- and OCH₃-substituted carbons (δ 110–130 ppm) .
- HRMS : Confirm molecular ions (e.g., [M+H]+ for C₇H₆BrN₃O: 242.97 g/mol) .
- X-ray Diffraction : Resolve crystal packing and halogen bonding interactions .
Advanced Tip : Use time-resolved fluorescence spectroscopy to study photophysical properties in aggregated states .
How can synthetic routes be adapted for large-scale production while maintaining purity?
Q. Advanced Research Focus
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., over-bromination) .
- Automated Purification : Simulated moving bed (SMB) chromatography isolates >98% pure batches .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
What are the key challenges in designing imidazo[1,2-a]pyrazine-based fluorescent probes?
Q. Advanced Research Focus
- Aggregation-Induced Emission (AIE) : Methoxy groups enhance solid-state fluorescence but may reduce solubility .
- Photostability : Bromine substituents can quench emission under UV light; replace with iodine for longer λem .
- Cellular Permeability : Balance lipophilicity (LogP: 1.5–2.5) using methyl or morpholino groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
